



role of phosphorothioate modification in DNA and RNA

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An In-depth Technical Guide to Phosphorothioate Modifications in DNA and RNA for Researchers, Scientists, and Drug Development Professionals.

Introduction

Phosphorothioate (PS) modifications, where a non-bridging oxygen atom in the phosphate backbone of a nucleic acid is replaced by a sulfur atom, represent a cornerstone of oligonucleotide-based therapeutics and research.[1][2] This seemingly minor alteration confers significant and beneficial properties, most notably enhanced resistance to nuclease degradation, which is crucial for the in vivo stability and therapeutic efficacy of DNA and RNA analogues.[2][3] The introduction of a phosphorothioate linkage creates a chiral center at the phosphorus atom, resulting in two stereoisomers, designated Sp and Rp.[4][5] While standard synthesis produces a mixture of these diastereomers, the stereochemistry can influence the biological activity and therapeutic properties of the oligonucleotide.[5][6]

This technical guide provides a comprehensive overview of the role of phosphorothioate modifications in DNA and RNA, detailing their chemical and physical properties, synthesis, and diverse applications. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical modification in nucleic acid chemistry and therapy.

Chemical and Physical Properties of Phosphorothioate Modified Nucleic Acids

Foundational & Exploratory





The substitution of a non-bridging oxygen with a sulfur atom in the phosphodiester linkage introduces several key changes to the physicochemical properties of oligonucleotides.

Nuclease Resistance: The primary and most significant advantage of PS modification is the enhanced resistance to degradation by a wide range of endo- and exonucleases.[7][8] This increased stability is attributed to the different electronic and steric properties of the phosphorothioate linkage compared to the natural phosphodiester bond, making it a poor substrate for nuclease enzymes.[2] This property is fundamental to the use of PS-modified oligonucleotides in vivo, as unmodified oligonucleotides are rapidly degraded in biological fluids.[2][9]

Binding Affinity and Specificity: While providing nuclease resistance, the phosphorothioate modification can also influence the binding affinity of an oligonucleotide to its complementary target sequence. Generally, PS modifications can lead to a slight decrease in the thermal stability (Tm) of the duplex.[1][10] However, this effect can be mitigated by combining PS modifications with other chemical alterations, such as 2'-O-methyl (2'-O-Me) or locked nucleic acid (LNA) modifications in the sugar moiety.[9]

Protein Binding: Phosphorothioate-modified oligonucleotides exhibit increased binding to a variety of proteins, including plasma proteins, cell-surface proteins, and intracellular proteins.[3] [11][12] This enhanced protein binding can facilitate cellular uptake and tissue distribution, which are beneficial for therapeutic applications.[3][11] However, it can also lead to non-specific interactions and potential toxicity.[13][14] The increased affinity is thought to arise from a combination of electrostatic and hydrophobic interactions between the PS backbone and proteins.[3][12]

Chirality: The substitution of a non-bridging oxygen with sulfur creates a chiral center at the phosphorus atom, leading to the formation of Sp and Rp diastereomers.[4][5] The stereochemistry of the phosphorothioate linkage can significantly impact the properties of the oligonucleotide, including its nuclease resistance, binding affinity, and biological activity.[6][15] For instance, the Rp isomer is generally more resistant to certain nucleases, while the Sp isomer may be more favorable for the activity of some enzymes like RNase H.[5]

Synthesis of Phosphorothioate Oligonucleotides



Phosphorothioate oligonucleotides are typically synthesized using automated solid-phase phosphoramidite chemistry.[7][16] The key step that differentiates the synthesis of PS-oligonucleotides from that of unmodified oligonucleotides is the sulfurization step, which replaces the standard oxidation step.

Experimental Protocol: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

- Support Preparation: The synthesis begins with a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.
- Detritylation: The 5'-hydroxyl group of the attached nucleoside is protected by a dimethoxytrityl (DMT) group, which is removed by treatment with a mild acid, such as trichloroacetic acid, to allow for the coupling of the next nucleotide.
- Coupling: The next phosphoramidite monomer is activated by a weak acid, such as tetrazole, and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
- Sulfurization: Instead of the standard oxidation with iodine and water to form a
 phosphodiester linkage, a sulfurizing agent is introduced to create the phosphorothioate
 linkage. Common sulfurizing agents include 3H-1,2-benzodithiol-3-one 1,1-dioxide
 (Beaucage reagent), phenylacetyl disulfide (PADS), and diethyldithiocarbonate disulfide
 (DDD).[7][16][17][18]
- Capping: Any unreacted 5'-hydroxyl groups are acetylated with a capping reagent, such as acetic anhydride, to prevent the formation of deletion mutants in subsequent cycles.
- Cycle Repetition: The cycle of detritylation, coupling, sulfurization, and capping is repeated until the desired oligonucleotide sequence is synthesized.
- Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by treatment with a base, typically concentrated ammonium hydroxide.
- Purification: The crude oligonucleotide is then purified, commonly by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).



Quantitative Data on Phosphorothioate Modifications

The following tables summarize key quantitative data related to the properties of phosphorothioate-modified oligonucleotides.

Property	Unmodified Oligonucleotide	Phosphorothioate- Modified Oligonucleotide	Reference(s)
Nuclease Resistance			
Half-life in Serum	Minutes	Hours to Days	[2]
Binding Affinity			
ΔTm per modification	N/A	-0.5 to -1.0 °C	[1][10]
Cellular Uptake			
Relative Cellular Association	Low	High	[13][14]

Table 1: General Comparison of Unmodified and Phosphorothioate-Modified Oligonucleotides.



Application	Key Quantitative Finding	Reference(s)
Antisense Oligonucleotides	Fomivirsen (Vitravene), a fully PS-modified ASO, demonstrated clinical efficacy in treating CMV retinitis.	[1]
siRNA	Terminal PS modifications are sufficient to protect siRNAs from exonuclease degradation in vivo.	[15]
Aptamers	A single dithioate substitution in an α-thrombin RNA aptamer resulted in a 1000-fold improvement in binding affinity.	[7]

Table 2: Quantitative Data from Specific Applications of Phosphorothioate-Modified Oligonucleotides.

Applications of Phosphorothioate Modified DNA and RNA

The unique properties of phosphorothioate-modified oligonucleotides have led to their widespread use in various research and therapeutic applications.

Antisense Oligonucleotides (ASOs)

ASOs are short, single-stranded DNA or RNA molecules that are designed to bind to a specific mRNA sequence and modulate its function.[9][11] Phosphorothioate modifications are a hallmark of ASO technology, providing the necessary stability for in vivo applications.[9][11] The binding of a PS-ASO to its target mRNA can lead to the degradation of the mRNA by RNase H, thereby inhibiting protein expression.[2] Several PS-ASO drugs have been approved for therapeutic use, including fomivirsen (Vitravene) and mipomersen (Kynamro).[1]

Small Interfering RNA (siRNA)



siRNAs are double-stranded RNA molecules that can induce sequence-specific gene silencing through the RNA interference (RNAi) pathway.[1][19] While the core of the siRNA duplex is often left unmodified to ensure proper recognition by the RNA-induced silencing complex (RISC), the terminal ends of the strands are frequently modified with phosphorothioate linkages to protect against exonuclease degradation.[1][15]

Aptamers

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity.[7][20][21] Phosphorothioate modifications can be incorporated into aptamers to enhance their stability in biological fluids, thereby increasing their therapeutic and diagnostic potential.[7][20][21]

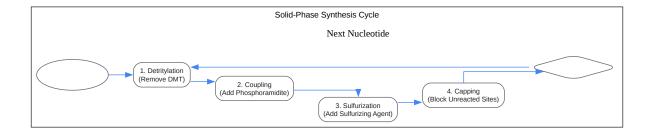
Decoy Oligonucleotides

Double-stranded phosphorothicate oligonucleotides can be used as "decoys" to bind to and inhibit the activity of specific transcription factors.[22][23] By mimicking the consensus binding site of a transcription factor, these PS-modified decoys can competitively inhibit its binding to the promoter regions of target genes, thereby modulating gene expression.[22][23]

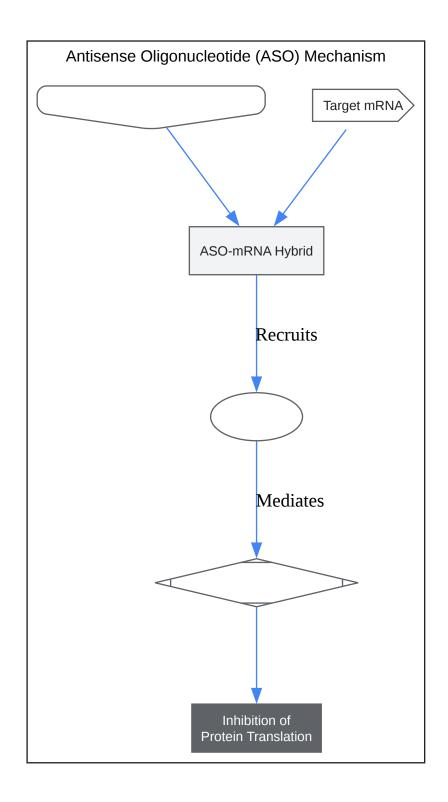
Visualizations

Caption: Chemical structure of a phosphodiester vs. a phosphorothioate linkage.









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